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Compound of Interest

Compound Name: Chir-090

Cat. No.: B1668622 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of Chir-090, a potent, slow-

binding inhibitor of the enzyme LpxC. LpxC is a crucial enzyme in the lipid A biosynthetic

pathway of Gram-negative bacteria, making it a prime target for novel antibiotic development.

This document provides a comprehensive overview of Chir-090's mechanism of action,

quantitative inhibitory data, and the detailed experimental protocols used for its

characterization.

Core Concept: Slow-Binding Inhibition of LpxC
Chir-090 is an N-aroyl-l-threonine hydroxamic acid that exhibits a two-step, slow, tight-binding

inhibition of LpxC.[1][2] This mechanism is distinct from classical competitive inhibitors. Initially,

Chir-090 rapidly and reversibly binds to the LpxC active site, forming an initial encounter

complex (EI). Subsequently, this complex undergoes a slower conformational change, leading

to a more tightly bound, stable complex (EI*).[3][4] This slow-binding characteristic can

contribute to a prolonged duration of action and enhanced antibacterial efficacy.[4]

The deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine by LpxC is the

committed step in the biosynthesis of lipid A, an essential component of the outer membrane of

most Gram-negative bacteria.[1][2] Inhibition of LpxC disrupts this pathway, leading to bacterial

cell death.[5]
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Quantitative Inhibition Data
The inhibitory activity of Chir-090 against LpxC has been characterized for several bacterial

species. The following tables summarize the key kinetic parameters.

Table 1: Kinetic Parameters of Chir-090 Inhibition of E. coli LpxC[1][2][6]

Parameter Value Unit Description

Ki 4.0 nM

Dissociation constant

of the initial enzyme-

inhibitor complex (EI).

Ki 0.5 nM

Overall dissociation

constant of the final,

tight-binding complex

(EI).

k5 1.9 min-1

Forward rate constant

for the isomerization

from EI to EI.

k6 0.18 min-1

Reverse rate constant

for the isomerization

from EI to EI.

Table 2: Inhibition of LpxC from Various Gram-Negative Pathogens by Chir-090[1][2]

Organism Inhibition Note

Pseudomonas aeruginosa Low nM Potent inhibition

Neisseria meningitidis Low nM Potent inhibition

Helicobacter pylori Low nM Potent inhibition

Rhizobium leguminosarum Ki = 340 nM

Weak, conventional

competitive inhibitor (no slow-

binding)
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Table 3: Kinetic Parameters of Chir-090 Inhibition of Aquifex aeolicus LpxC[3]

Parameter Value Unit Description

Ki (initial complex) 1.0 - 1.7 nM

Dissociation constant

of the initial enzyme-

inhibitor complex (EI).

Half-life of EI to EI*

conversion
~1 min

Time for half of the

initial complex to

convert to the tight-

binding form.

Experimental Protocols
The characterization of Chir-090 as a slow-binding inhibitor involves specific enzyme kinetic

assays.

LpxC Enzyme Activity Assay (General Protocol)
This assay measures the enzymatic activity of LpxC by quantifying the product formed from the

deacetylation of its substrate.

Materials:

Purified LpxC enzyme

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% Triton X-100)

Chir-090 (dissolved in DMSO)

Detection Reagent (e.g., o-phthaldialdehyde for fluorescence detection)[7][8]

Microplate reader

Procedure:
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Prepare a reaction mixture containing the assay buffer and the LpxC substrate at a known

concentration (e.g., 5 µM).[1]

Add varying concentrations of Chir-090 to the reaction mixture.

Initiate the reaction by adding the purified LpxC enzyme.

Incubate the reaction at a controlled temperature (e.g., 30°C).

At specific time points, stop the reaction (e.g., by adding a quenching solution like 0.625 M

sodium hydroxide).[7][8]

Add the detection reagent to quantify the amount of product formed. For fluorescence-based

detection with o-phthaldialdehyde, the deacetylated product is converted to a fluorescent

isoindole.[7][8]

Measure the signal (e.g., fluorescence) using a microplate reader.

Determination of Slow-Binding Kinetic Parameters
To determine the kinetic constants for a slow-binding inhibitor like Chir-090, progress curves of

the enzymatic reaction are analyzed.

Procedure:

Perform the LpxC enzyme activity assay as described above with multiple concentrations of

Chir-090.

Monitor the product formation over an extended period to capture the full progress curve,

which will show an initial burst of activity followed by a slower, steady-state rate.

Fit the reaction progress curves to the appropriate equation for slow, tight-binding inhibition

(Equation 1) to determine the kinetic parameters (kobs, vi, vs).[1]

Equation 1:P = v_s * t + ((v_i - v_s) / k_obs) * (1 - exp(-k_obs * t))

Where:
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P is the product concentration at time t

vi is the initial velocity

vs is the final steady-state velocity

kobs is the apparent first-order rate constant for the onset of inhibition

The individual kinetic constants (Ki, Ki*, k5, k6) can then be determined by analyzing the

dependence of kobs and the initial and final velocities on the inhibitor concentration.

Visualizations
Lipid A Biosynthesis Pathway and LpxC Inhibition
The following diagram illustrates the initial steps of the Lipid A biosynthesis pathway,

highlighting the critical role of LpxC and its inhibition by Chir-090.
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Enzymes

UDP-GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc Acyl-ACP UDP-3-O-(R-3-hydroxymyristoyl)-GlcN Deacetylation Lipid X LpxD, LpxH, LpxB...

LpxA

LpxC

LpxD

Chir-090 Inhibits

Key

E + I EI

k_on
(fast, reversible)

k_off
EI*

k5
(slow)

k6
(very slow)

E = LpxC Enzyme

I = Chir-090

EI = Initial Complex

EI* = Tight-Binding Complex
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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